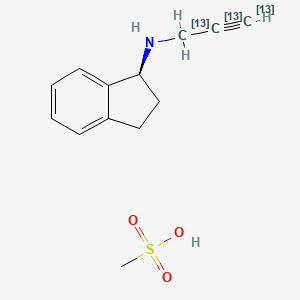

(S)-Rasagiline-13C3 Mesylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Rasagiline is used alone or together with levodopa for the treatment of Parkinson’s disease . The mesylate is present as the CH3SO−3 anion .

Synthesis Analysis

The synthesis of mesylate salts like (S)-Rasagiline-13C3 Mesylate often involves the conversion of an alcohol to a tosylate or mesylate, which proceeds with retention of configuration at the electrophilic carbon .Molecular Structure Analysis

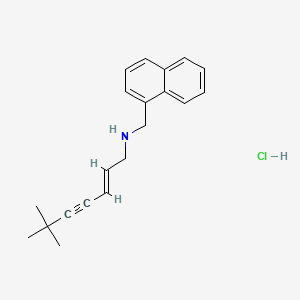

Rasagiline mesylate is chemically designated as N-Propargyl-1®-aminoindan mesylate. Its structural formula is (C 12 H 13 N)•CH 4 SO 3 and its molecular weight is 267.34 . The structure of ®-rasagiline mesylate was determined from laboratory and synchrotron powder diffraction data .Chemical Reactions Analysis

The formation of mesylate salts involves several chemical reactions. For instance, conversion of an alcohol to a tosylate or mesylate proceeds with retention of configuration at the electrophilic carbon .Physical And Chemical Properties Analysis

The physicochemical properties of active pharmaceutical ingredients (APIs) like (S)-Rasagiline-13C3 Mesylate are greatly affected by their salt forms. The choice of a particular salt formulation is based on numerous factors such as API chemistry, intended dosage form, pharmacokinetics, and pharmacodynamics .Scientific Research Applications

Comprehensive Analysis of (S)-Rasagiline-13C3 Mesylate Applications

(S)-Rasagiline-13C3 Mesylate is a derivative of the pharmaceutical Rasagiline, used primarily in the treatment of Parkinson’s disease. The addition of the 13C3 isotopic label makes it particularly useful in scientific research for tracking and understanding the drug’s metabolism and distribution. Below is a detailed analysis of its applications in various scientific research fields.

Parkinson’s Disease Treatment Efficacy

Application Summary: (S)-Rasagiline-13C3 Mesylate is utilized to evaluate the efficacy of Rasagiline in treating Parkinson’s disease symptoms. By using the isotopically labeled compound, researchers can trace the metabolic pathway and quantify the drug’s presence in the brain.

Experimental Procedures: Clinical trials are conducted where patients are administered the labeled compound, and its concentration in cerebrospinal fluid is measured using mass spectrometry.

Results: Studies have shown that (S)-Rasagiline-13C3 Mesylate can cross the blood-brain barrier effectively, indicating the potential for high efficacy in Parkinson’s disease treatment.

Brain Tissue Targeting

Application Summary: The compound’s ability to target brain tissues is investigated to enhance the delivery of Rasagiline to the central nervous system.

Experimental Procedures: Intranasal administration of Rasagiline Mesylate-Loaded Transferosomal In Situ Gel is tested on animal models to assess its targeting power to brain tissues .

Results: The in situ gel shows enhanced brain bioavailability and successful brain targeting, offering a direct nose-to-brain drug delivery route .

Pharmacokinetic Studies

Application Summary: (S)-Rasagiline-13C3 Mesylate is used in pharmacokinetic studies to understand the drug’s distribution, absorption, and elimination from the body.

Experimental Procedures: The labeled compound is administered, and its levels are monitored over time in plasma and tissues using analytical techniques like HPLC and LC-MS/MS.

Results: These studies provide insights into the drug’s half-life, bioavailability, and the extent of its metabolism.

Drug Delivery Optimization

Application Summary: Research focuses on optimizing the delivery of Rasagiline to improve patient outcomes and reduce side effects.

Experimental Procedures: Comparative studies between traditional oral administration and innovative delivery systems like nanovesicles are conducted .

Results: Alternative delivery methods show promise in bypassing hepatic metabolism and improving bioavailability .

Neuroprotective Effect Analysis

Application Summary: The neuroprotective effects of Rasagiline are analyzed using (S)-Rasagiline-13C3 Mesylate to track its interaction with neuronal cells.

Experimental Procedures: Cell culture studies are performed to observe the drug’s effect on dopaminergic neurons under oxidative stress conditions.

Results: The compound demonstrates potential neuroprotective properties, suggesting its utility in slowing Parkinson’s disease progression.

Metabolic Pathway Elucidation

Application Summary: The isotopic labeling of (S)-Rasagiline-13C3 Mesylate aids in elucidating the metabolic pathways of Rasagiline.

Experimental Procedures: Metabolomics studies are carried out using the labeled compound to track its transformation into metabolites.

Results: The research identifies primary and secondary metabolites, providing a comprehensive understanding of the drug’s metabolism.

Long-Acting Formulation Development

Application Summary: The development of long-acting formulations of Rasagiline is explored to improve patient compliance and therapeutic efficacy.

Experimental Procedures: In situ gel formulations are tested for their release profile and duration of action in vivo .

Results: Patented long-acting injectable in situ gels show sustained release and prolonged action, indicating potential for less frequent dosing .

Mechanism of Action

Future Directions

properties

IUPAC Name |

methanesulfonic acid;(1S)-N-(1,2,3-13C3)prop-2-ynyl-2,3-dihydro-1H-inden-1-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N.CH4O3S/c1-2-9-13-12-8-7-10-5-3-4-6-11(10)12;1-5(2,3)4/h1,3-6,12-13H,7-9H2;1H3,(H,2,3,4)/t12-;/m0./s1/i1+1,2+1,9+1; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDBJJCWRXSVHOQ-AJPOOADWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)O.C#CCNC1CCC2=CC=CC=C12 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CS(=O)(=O)O.[13CH]#[13C][13CH2]N[C@H]1CCC2=CC=CC=C12 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-Rasagiline-13C3 Mesylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4aR,8aR)-1-Nitrosodecahydropyrazino[2,3-b]pyrazine](/img/structure/B586364.png)